molecular formula C21H21NO6S2 B4297423 N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE

Cat. No.: B4297423
M. Wt: 447.5 g/mol
InChI Key: LSEWHIQWSZLEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The acylated product is then subjected to sulfonation using a sulfonating agent like sulfur trioxide or chlorosulfonic acid.

    Amination: The sulfonated product undergoes amination with an amine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group plays a crucial role in this inhibitory action by forming strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-(4-methoxyphenyl)benzamide
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide

Uniqueness

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups on the benzene ring, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2,6-dimethylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-14-13-19(23)21(29(24,25)17-11-9-16(28-3)10-12-17)15(2)20(14)22-30(26,27)18-7-5-4-6-8-18/h4-13,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEWHIQWSZLEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE
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N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE
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N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE
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N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE
Reactant of Route 5
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N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE

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